Alanine glutamate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Alanylglutamin beinhaltet typischerweise die Bildung einer Peptidbindung zwischen Alanin und Glutaminsäure. Dieser Prozess erfordert den Schutz der Amino- und Carboxylgruppen, um unerwünschte Nebenreaktionen zu verhindern. Die allgemeinen Schritte sind wie folgt:

Schutz von funktionellen Gruppen: Die Aminogruppe von Alanin und die Carboxylgruppe von Glutaminsäure werden mit geeigneten Schutzgruppen wie tert-Butoxycarbonyl (Boc) oder Benzyl (Bn) geschützt.

Aktivierung der Carboxylgruppe: Die Carboxylgruppe der geschützten Glutaminsäure wird mit Reagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) aktiviert.

Kupplungsreaktion: Die aktivierte Carboxylgruppe reagiert mit der freien Aminogruppe des geschützten Alanins, um die Peptidbindung zu bilden, wodurch das geschützte Dipeptid entsteht.

Entschützung: Die Schutzgruppen werden unter milden Bedingungen entfernt, um das gewünschte Dipeptid, Alanylglutamin, zu erhalten.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von Alanylglutamin mit Hilfe der Festphasenpeptidsynthese (SPPS) oder der Lösungsphasensynthese hochskaliert werden. SPPS beinhaltet die schrittweise Zugabe von geschützten Aminosäuren zu einem festen Harz, gefolgt von Entschützung und Abspaltung vom Harz. Dieses Verfahren ermöglicht die effiziente und automatisierte Synthese von Peptiden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Alanylglutamin kann verschiedene chemische Reaktionen eingehen, darunter:

Hydrolyse: Die Peptidbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die konstituierenden Aminosäuren, Alanin und Glutaminsäure, zu erhalten.

Oxidation und Reduktion: Die Amino- und Carboxylgruppen können an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl diese bei Dipeptiden weniger häufig sind.

Substitution: Die Aminogruppe kann Substitutionsreaktionen mit Elektrophilen eingehen, was zur Bildung modifizierter Peptide führt.

Häufige Reagenzien und Bedingungen

Hydrolyse: Salzsäure (HCl) oder Natriumhydroxid (NaOH) können zur Hydrolyse verwendet werden.

Oxidation: Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) können für Oxidationsreaktionen verwendet werden.

Substitution: Reagenzien wie Acylchloride oder Anhydride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die freien Aminosäuren (Alanin und Glutaminsäure) und verschiedene modifizierte Peptide, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

Alanylglutamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Biochemie: Es wird als Modellverbindung verwendet, um die Peptidbindungsbildung und -hydrolyse zu untersuchen.

Medizin: Dipeptide wie Alanylglutamin werden auf ihre potenziellen therapeutischen Wirkungen untersucht, einschließlich antioxidativer und entzündungshemmender Eigenschaften.

Industrielle Prozesse: Es wird bei der Produktion von bioaktiven Peptiden und als Baustein für komplexere Peptide und Proteine verwendet.

Wirkmechanismus

Der Wirkmechanismus von Alanylglutamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Als Dipeptid kann es von Zellen aufgenommen und für die Proteinsynthese und andere Stoffwechselprozesse verwendet werden. Das Vorhandensein von Glutaminsäure im Dipeptid ermöglicht es ihm, an der Neurotransmission und anderen Zellfunktionen teilzunehmen. Die genauen molekularen Zielstrukturen und Signalwege hängen vom jeweiligen biologischen Kontext und der Anwendung ab .

Wirkmechanismus

The mechanism of action of Ala-Glu-OH involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be absorbed and utilized by cells for protein synthesis and other metabolic processes. The presence of glutamic acid in the dipeptide allows it to participate in neurotransmission and other cellular functions. The exact molecular targets and pathways depend on the specific biological context and application .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gly-Glu-OH: Ein Dipeptid, das aus Glycin und Glutaminsäure besteht.

Ala-Ala-OH: Ein Dipeptid, das aus zwei Alaninmolekülen besteht.

Glu-Glu-OH: Ein Dipeptid, das aus zwei Glutaminsäuremolekülen besteht.

Einzigartigkeit

Alanylglutamin ist einzigartig aufgrund des Vorhandenseins von sowohl Alanin als auch Glutaminsäure, die unterschiedliche Eigenschaften verleihen. Alanin ist eine unpolare Aminosäure, während Glutaminsäure polar und sauer ist. Diese Kombination ermöglicht es Alanylglutamin, an einer Vielzahl von biochemischen Prozessen und Interaktionen teilzunehmen, die mit anderen Dipeptiden nicht möglich sind .

Biologische Aktivität

Alanine and glutamate are two amino acids that play critical roles in various biological processes, particularly in the central nervous system and metabolic pathways. Their combined activity, often referred to as "alanine glutamate," has been the subject of extensive research due to its implications in neurobiology, metabolism, and potential therapeutic applications.

1. Overview of Alanine and Glutamate

- Alanine : An amino acid that serves as a key substrate in gluconeogenesis and is involved in amino acid metabolism. It is synthesized from pyruvate and is crucial for energy production, especially during fasting or intense exercise.

- Glutamate : The most abundant excitatory neurotransmitter in the brain, playing a vital role in synaptic plasticity, learning, and memory. It is also involved in nitrogen metabolism and serves as a precursor for the synthesis of other amino acids.

2.1 Neurotransmission

Alanine can influence glutamate levels in the brain. Research indicates that alanine transport into neurons can stimulate glutamate release, potentially leading to excitotoxicity if levels become excessive. This is particularly relevant in conditions such as ischemia or hypoxia, where alanine concentrations may rise significantly .

2.2 Metabolic Role

In metabolic contexts, alanine acts as a gluconeogenic precursor. In the liver, it can be converted to glucose through gluconeogenesis, particularly during fasting states when glucose availability is limited . The interplay between alanine and glutamate is essential for maintaining energy homeostasis.

3.1 Synaptic Activity

A study involving rat brain synaptosomes demonstrated that alanine uptake was rapid and dependent on sodium gradients, which subsequently increased glutamate release. This suggests a regulatory mechanism where alanine can modulate synaptic activity by influencing glutamate dynamics .

3.2 Hypoxic Conditions

Research on young Medicago truncatula seedlings revealed that under hypoxic stress, alanine metabolism was significantly altered. The expression of alanine aminotransferase (AlaAT) genes increased, indicating a shift towards alanine production as a response to low oxygen levels . This highlights the adaptability of alanine metabolism in stress conditions.

4. Therapeutic Implications

The modulation of alanine and glutamate pathways presents potential therapeutic avenues for conditions such as neurodegenerative diseases and metabolic disorders. For instance:

- Neuroprotection : Strategies that regulate alanine levels may help mitigate excitotoxic damage associated with excessive glutamate release during ischemic events.

- Metabolic Disorders : Enhancing alanine's role in gluconeogenesis could be beneficial for managing blood glucose levels in diabetic patients.

5. Conclusion

The biological activity of this compound encompasses critical roles in neurotransmission and metabolism. Understanding these interactions provides insights into their potential implications for health and disease management. Ongoing research is essential to fully elucidate these pathways and their therapeutic potentials.

Eigenschaften

IUPAC Name |

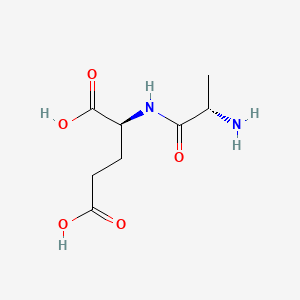

(2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c1-4(9)7(13)10-5(8(14)15)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZAGTDAHUIRQA-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927376 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13187-90-1 | |

| Record name | L-Alanyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13187-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013187901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALANINE GLUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D40GXI4MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alanylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.